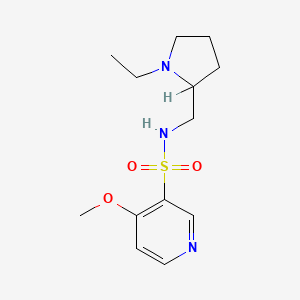
4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butanoic acid backbone with a 2,6-dimethylphenyl group and an amino-oxoethyl group attached. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 2,6-Dimethylphenylamine Intermediate: This step involves the reaction of 2,6-dimethylphenylamine with an appropriate reagent to introduce the amino group.
Coupling with Oxoethyl Group: The intermediate is then reacted with an oxoethyl compound under controlled conditions to form the 2-oxoethyl derivative.
Attachment to Butanoic Acid: Finally, the 2-oxoethyl derivative is coupled with butanoic acid using a suitable coupling agent, such as carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to scale up the production efficiently.
化学反应分析
Types of Reactions
4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and phenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学研究应用
4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
2-((2,6-Dichlorophenyl)amino)benzoic acid: This compound is an analog with similar structural features but different substituents, leading to variations in chemical properties and biological activities.
2-((2,6-Dimethylphenyl)amino)benzoic acid: Another analog with a similar core structure but different functional groups, affecting its reactivity and applications.
Uniqueness
4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
123941-02-6 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
4-[[2-(2,6-dimethylanilino)-2-oxoethyl]amino]butanoic acid |
InChI |
InChI=1S/C14H20N2O3/c1-10-5-3-6-11(2)14(10)16-12(17)9-15-8-4-7-13(18)19/h3,5-6,15H,4,7-9H2,1-2H3,(H,16,17)(H,18,19) |
InChI 键 |
NAAZEZUKLGBHJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


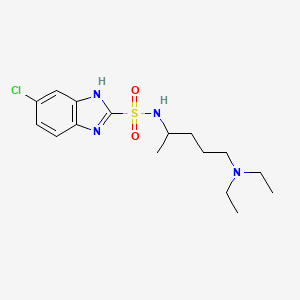
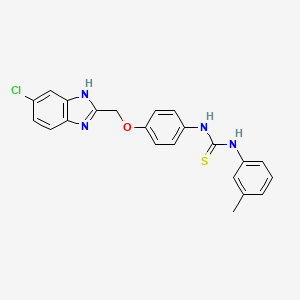


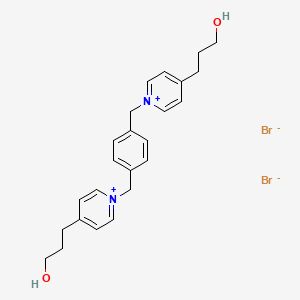
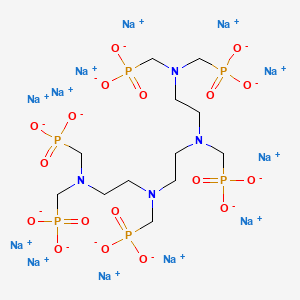
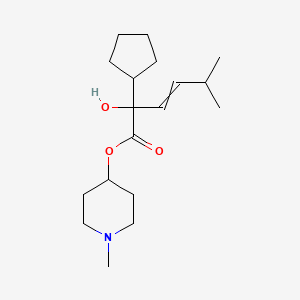
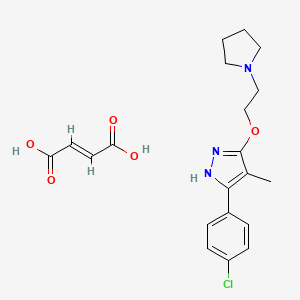

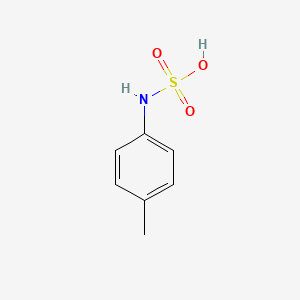
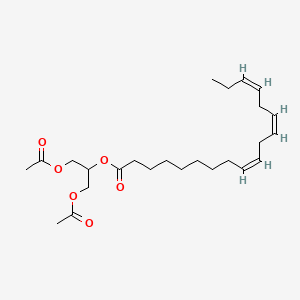

![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)
